molecular formula C12H17N5O2S2 B2489180 3-(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)-N,N-diethylbenzene-1-sulfonamide CAS No. 726165-22-6

3-(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)-N,N-diethylbenzene-1-sulfonamide

Cat. No. B2489180
CAS RN: 726165-22-6
M. Wt: 327.42
InChI Key: LPMYTHUNDOTECD-UHFFFAOYSA-N
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Description

3-(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)-N,N-diethylbenzene-1-sulfonamide, also known as AZT, is an antiviral drug that has been used in the treatment of HIV/AIDS. It was the first drug approved for the treatment of HIV in 1987 and has since played a significant role in the management of the disease. AZT belongs to the class of nucleoside reverse transcriptase inhibitors (NRTIs) and works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of the virus.

Scientific Research Applications

Biomedical Applications

4-Amino-5-mercapto[1,2,4]triazole and its 3-substituted derivatives provide access to a new class of biologically active heterocyclic compounds for biomedical applications . They have diverse pharmacological properties such as antimicrobial, antifungal, anticancer, anticonvulsant, antiviral, anti-inflammatory, anti-HIV, and anti-mycobacterial activities .

Chemoselective Synthesis

The compound has been utilized in chemoselective synthesis. For example, it has been involved in the controlled benzylation and allylation of 4-nitrobenzaldehyde using different catalysts, achieving high yields in aqueous media.

Synthesis of Isocoumarins

The compound has been used in the synthesis of isocoumarins. A study demonstrated the efficient synthesis of substituted isocoumarins using o-Allylbenzaldehydes mediated by PdCl (2)-CuCl (2) in water.

Green Conversion Techniques

4-Allylbenzaldehyde plays a role in green chemistry, such as in the conversion of essential oil allylbenzenes into corresponding benzaldehydes. This process involves solventless alkene group isomerization and subsequent solventless oxidation.

Asymmetric Hydro-acylation

It is used in asymmetric hydro-acylation. Studies have shown that intramolecular hydroacylation of ortho-allylbenzaldehydes provides a tool for accessing cyclic ketones.

Allylboration Methods

Allylboration is another significant application. For instance, a novel Brønsted acid-catalyzed allylboration method has been developed for allylboronate and aldehyde substrates.

Synthesis of Polycyclic Aromatic Compounds

4-Allylbenzaldehyde assists in the synthesis of polycyclic aromatic compounds. A method using 2-allylbenzaldehydes with In (III) or Re (I) complexes has been developed for efficiently synthesizing polycyclic aza-aromatic compounds.

Rhodium-Catalyzed Hydroacylation

It plays a role in rhodium-catalyzed hydroacylation processes. This method involves the generation of dihydronaphthalen-1 (2H)-one products with excellent enantioselectivities.

properties

IUPAC Name

3-(4-amino-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-N,N-diethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O2S2/c1-3-16(4-2)21(18,19)10-7-5-6-9(8-10)11-14-15-12(20)17(11)13/h5-8H,3-4,13H2,1-2H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMYTHUNDOTECD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=NNC(=S)N2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)-N,N-diethylbenzene-1-sulfonamide

CAS RN

726165-22-6
Record name 3-(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)-N,N-diethylbenzene-1-sulfonamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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